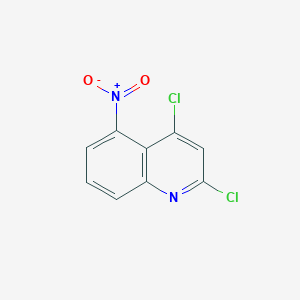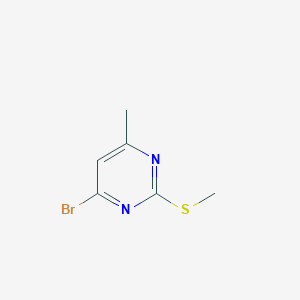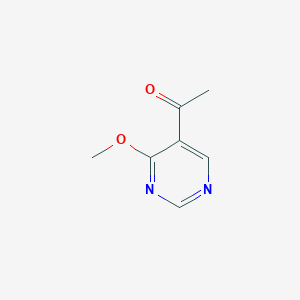
2,4-Dichloro-5-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse applications in medicinal, synthetic organic, and industrial chemistry . The presence of chlorine and nitro groups on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-nitroquinoline typically involves the nitration of 2,4-dichloroquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to rigorous purification techniques such as recrystallization and chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5-nitroquinoline undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, to form N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Amines, thiols, alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 2,4-Dichloro-5-aminoquinoline.
Substitution: 2,4-Diamino-5-nitroquinoline (when substituted with amines).
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-nitroquinoline has found applications in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The chlorine atoms enhance the compound’s ability to penetrate cell membranes and reach intracellular targets . The exact pathways and molecular targets are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its biological activity .
Comparación Con Compuestos Similares
2,4-Dichloroquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitroquinoline: Lacks the chlorine atoms, affecting its overall reactivity and biological activity.
2,4-Dichloro-3-nitroquinoline: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
Uniqueness: 2,4-Dichloro-5-nitroquinoline is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Propiedades
Fórmula molecular |
C9H4Cl2N2O2 |
|---|---|
Peso molecular |
243.04 g/mol |
Nombre IUPAC |
2,4-dichloro-5-nitroquinoline |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-5-4-8(11)12-6-2-1-3-7(9(5)6)13(14)15/h1-4H |
Clave InChI |
CGSCLZOGRPTVIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)




![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)




![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)

![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)
